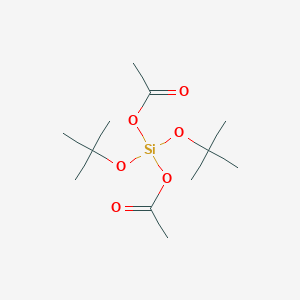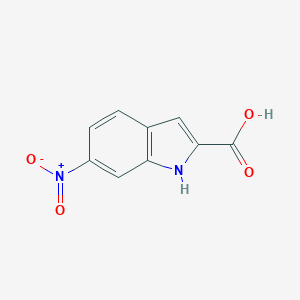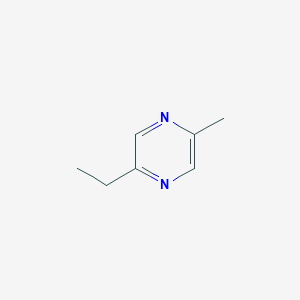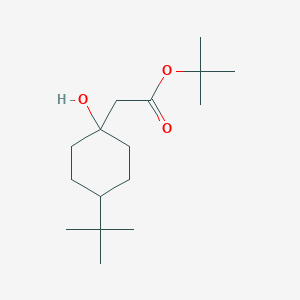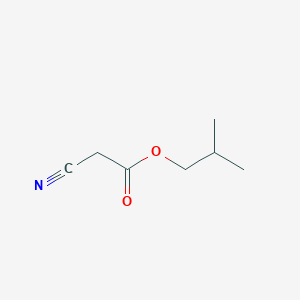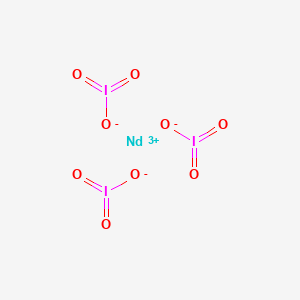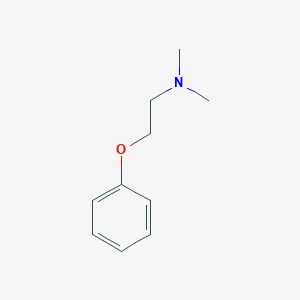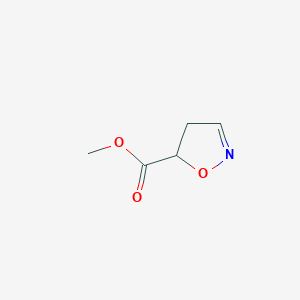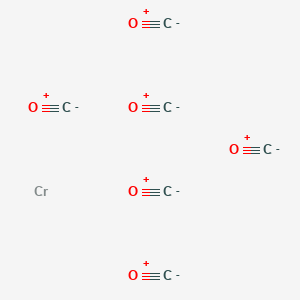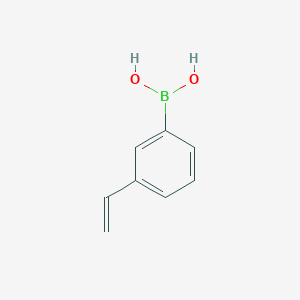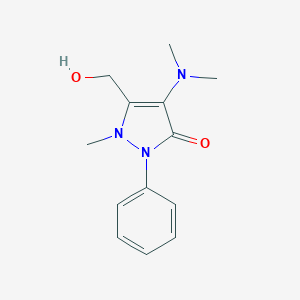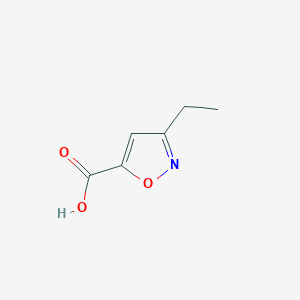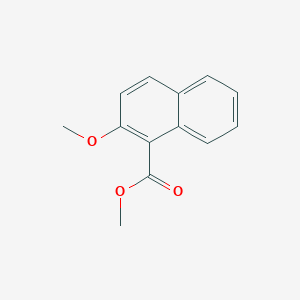
Methyl 2-methoxy-1-naphthoate
概要
説明
Methyl 2-methoxy-1-naphthoate is an organic aromatic ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by its structure, which includes a naphthalene ring substituted with a methoxy group at the second position and a methyl ester group at the first position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-1-naphthoate can be synthesized through the esterification of 2-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for temperature control and product separation ensures high efficiency and purity of the final product .
化学反応の分析
Types of Reactions: Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: 2-methoxy-1-naphthoic acid.
Reduction: 2-methoxy-1-naphthylmethanol.
Substitution: 2-bromo-1-naphthoate.
科学的研究の応用
Methyl 2-methoxy-1-naphthoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound acts as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and inhibition . In medicinal chemistry, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways to exert therapeutic effects .
類似化合物との比較
Methyl 1-methoxy-2-naphthoate: Another aromatic ester with a similar structure but different substitution pattern.
2-Methoxy-1-naphthoic acid: The carboxylic acid counterpart of methyl 2-methoxy-1-naphthoate.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the second position and the ester group at the first position allows for selective reactions and applications in various fields .
特性
IUPAC Name |
methyl 2-methoxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGQHHFVPQVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345376 | |
| Record name | Methyl 2-methoxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-92-5 | |
| Record name | Methyl 2-methoxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when methyl 2-methoxy-1-naphthoate is exposed to UV light in the presence of methanol?
A1: When irradiated with UV light in a methanol solution, this compound undergoes a photochemical reaction yielding three main products:
- Two methanol adducts (3) and (4): These adducts are formed through the addition of methanol to the photo-dimer, with variations in the specific site of attachment. Interestingly, these adducts, with the exception of (4c), are susceptible to acid hydrolysis, resulting in the formation of ketones (5b), (6a), and (6b). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

